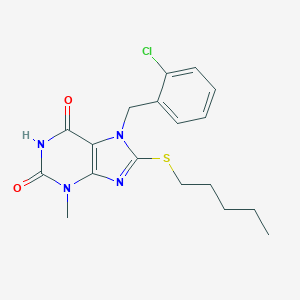
7-(2-chlorobenzyl)-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-chlorobenzyl)-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a methyl group, and a pentylsulfanyl group attached to a purine core. The purine core is a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring, which is a common motif in many biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorobenzyl)-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of a purine derivative with 2-chlorobenzyl chloride in the presence of a base, followed by the introduction of the pentylsulfanyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures to drive the reactions to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-(2-chlorobenzyl)-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorobenzyl group can be reduced to a benzyl group under hydrogenation conditions.
Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typically employed.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents are used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-(2-chlorobenzyl)-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to its purine core.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where purine analogs are effective.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-(2-chlorobenzyl)-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, often enzymes or receptors. The purine core allows it to mimic natural substrates or inhibitors, thereby modulating the activity of these targets. The chlorobenzyl and pentylsulfanyl groups can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-benzyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
- 7-(2-chlorobenzyl)-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
- 7-(2-chlorobenzyl)-3-ethyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of 7-(2-chlorobenzyl)-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the chlorobenzyl group enhances its reactivity in substitution reactions, while the pentylsulfanyl group provides additional hydrophobic interactions that can be crucial for binding to biological targets.
Eigenschaften
IUPAC Name |
7-[(2-chlorophenyl)methyl]-3-methyl-8-pentylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2S/c1-3-4-7-10-26-18-20-15-14(16(24)21-17(25)22(15)2)23(18)11-12-8-5-6-9-13(12)19/h5-6,8-9H,3-4,7,10-11H2,1-2H3,(H,21,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBPBTWRCSIZJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5,7-dimethyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B404482.png)
![N-(3,4-dichlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B404484.png)
![N-[3-NITRO-5-(PYRIDIN-3-YLOXY)PHENYL]-5,7-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B404485.png)
![N-(1,3-benzodioxol-5-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B404486.png)
![8-[(2-chloroethyl)sulfanyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404487.png)
![7-(2-methoxyphenyl)-4,7-dimethyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12,14,16-hexaene](/img/structure/B404488.png)
![phenyl 3-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-2-phenylacrylate](/img/structure/B404491.png)
![5-butyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B404493.png)
![3-{[(benzylamino)(oxo)acetyl]hydrazono}-N-(5-chloro-2-methoxyphenyl)butanamide](/img/structure/B404495.png)
![ethyl 2-(decanoylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B404496.png)
![3-{[2-(4-Methoxy-phenoxy)-acetyl]-hydrazono}-N-(4-methoxy-phenyl)-butyramide](/img/structure/B404499.png)
![2-[Bis(5-methylfuran-2-yl)methyl]-4-methoxy-6-nitrophenol](/img/structure/B404500.png)
![(3Z,5E)-1-benzyl-3,5-bis[(2,4-dichlorophenyl)methylidene]piperidin-4-one](/img/structure/B404502.png)

